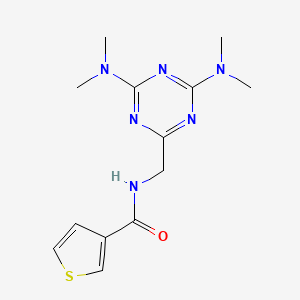

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)thiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)thiophene-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as BTTAA and is a member of the family of triazine-based electron acceptors. BTTAA has been widely studied for its unique properties, including its high electron affinity, solubility, and stability, which make it a promising candidate for use in various applications.

Scientific Research Applications

Chemical Structure and Properties

Research on related compounds includes the study of phenothiazine derivatives, highlighting the structural characteristics and conjugate systems significant for various applications, such as dyes and materials (Fujii, Hirayama, & Miike, 1993). Another study synthesizes bi-functional melamine derivatives, analyzing their polycondensates for potential use in coatings, adhesives, and other polymer applications (Matsukawa, Teshirogi, Sakamoto, & Tonami, 1980).

DNA Interaction and Cytotoxicity

Bisintercalating threading diacridines have been synthesized to study their interaction with DNA, offering insights into the design of compounds for therapeutic purposes due to their slow dissociation from DNA and cytotoxic effects (Wakelin et al., 2003).

Polyamides and Polymers

The synthesis and characterization of aromatic polyamides containing an s-triazine ring with thiophenoxy linkages have been explored, showing good yields, solubility, and thermal stability, which could be beneficial for advanced materials science applications (Pal et al., 2005).

Fluorescent Dyes

Derivatives of isomeric 2-(hydroxytolyl)-4,6-dimethylamino-1,3,5-triazines have been synthesized, showcasing large Stokes shifts which are pivotal for developing new fluorescent dyes and sensors (Rihn et al., 2012).

Reaction Mechanisms and Synthesis

Studies on the synthesis and reactions of triazinyl derivatives provide insight into their chemical behavior and potential applications in synthesizing novel compounds with specific properties, such as strong base characteristics or applications in polymer science (Raouafi et al., 2009; Alder et al., 1978).

properties

IUPAC Name |

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N6OS/c1-18(2)12-15-10(16-13(17-12)19(3)4)7-14-11(20)9-5-6-21-8-9/h5-6,8H,7H2,1-4H3,(H,14,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNDBZYNGVBYGFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)CNC(=O)C2=CSC=C2)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide](/img/structure/B2613015.png)

![8-Aza-5-silaspiro[4.6]undecane;hydrochloride](/img/structure/B2613016.png)

![1-(Azepan-1-yl)-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2613027.png)

![Methyl 3-[(4-methoxybenzyl)oxy]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2613031.png)

![11-Azatricyclo[6.2.1.02,7]undeca-2,4,6-triene-11-carboxamide](/img/structure/B2613035.png)